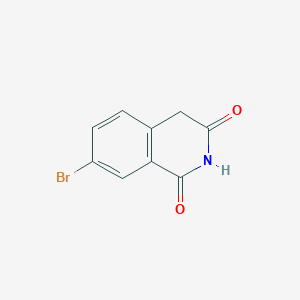

7-Bromoisoquinoline-1,3(2H,4H)-dione

Description

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): Peaks at δ 11.36 ppm (s, 1H, N–H), 8.27 ppm (s, 1H, H5), 7.97 ppm (dd, $$ J = 8.1 \, \text{Hz} $$, H6), and 4.04 ppm (s, 2H, CH$$ _2 $$) confirm the tetrahydroisoquinoline backbone. The absence of aromatic protons adjacent to the bromine atom aligns with its deshielding effect.

- $$ ^{13}\text{C} $$ NMR : Key signals include δ 171.0 ppm (C1=O), 165.2 ppm (C3=O), and 128.4 ppm (C7–Br).

Infrared (IR) Spectroscopy

Strong absorptions at 1708 cm$$ ^{-1} $$ (C=O stretch) and 1192 cm$$ ^{-1} $$ (C–Br vibration) dominate the spectrum. A broad N–H stretch appears at 3361 cm$$ ^{-1} $$.

UV-Vis Spectroscopy

In dichloromethane, the compound exhibits absorption maxima at 314 nm ($$ \pi \rightarrow \pi^* $$) and 427 nm ($$ n \rightarrow \pi^* $$), attributed to the conjugated carbonyl and aromatic systems.

Computational Modeling and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal the following:

- Electron Distribution : The LUMO (−3.43 eV) localizes on the brominated ring, while the HOMO (−6.78 eV) resides on the carbonyl groups.

- Vibrational Modes : Simulated IR frequencies correlate with experimental data (RMSD = 12 cm$$ ^{-1} $$), validating the assignment of C–Br and C=O stretches.

- Geometric Optimization : The optimized structure shows a dihedral angle of $$ 8.2^\circ $$ between the brominated benzene and the diketone ring, minimizing steric clashes.

Comparative Analysis with Isoquinoline-1,3-dione Derivatives

| Property | 7-Bromo Derivative | Unsubstituted Isoquinoline-1,3-dione | 7-Chloro Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 240.05 | 175.15 | 195.60 |

| C=O Stretch (cm$$ ^{-1}$$) | 1708 | 1715 | 1710 |

| $$ \lambda_{\text{max}} $$ (nm) | 427 | 415 | 422 |

| LUMO Energy (eV) | −3.43 | −3.12 | −3.38 |

The bromine substituent enhances electron-withdrawing effects, red-shifting UV-Vis absorptions by ~12 nm compared to the unsubstituted parent compound. Additionally, the larger atomic radius of bromine increases steric hindrance, reducing reactivity in nucleophilic substitution reactions relative to the chloro analog.

Propriétés

IUPAC Name |

7-bromo-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFZTGLQLRNJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

7-Bromoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound with a complex structure characterized by a fused isoquinoline framework, featuring two carbonyl groups at positions 1 and 3, and a bromine atom at position 7. Its molecular formula is with a molecular weight of 240.05 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling and proliferation. For instance, its role as an inhibitor of TDP2 (tyrosyl-DNA phosphodiesterase 2) suggests potential therapeutic applications in cancer treatment by disrupting DNA repair processes.

- Modulation of Biological Pathways : Interaction studies demonstrate that this compound can modulate several biological pathways, indicating its potential as a therapeutic agent in various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .

- Antimicrobial Properties : Another research found that this compound showed promising antimicrobial activity against specific bacterial strains. The compound's structural features contribute to its ability to disrupt microbial cell membranes .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways .

Comparative Analysis with Similar Compounds

The unique presence of the bromine atom at position 7 differentiates this compound from structurally similar compounds. Below is a comparative table highlighting some related compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 6-Bromoisoquinoline-1,3(2H,4H)-dione | 501130-49-0 | 1.00 | Bromine substitution at position 6 |

| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | 0.93 | Reduced isoquinoline structure |

| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | 891782-60-8 | 0.93 | Dihydro derivative with different saturation |

| 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one | 943751-93-7 | 0.91 | Different saturation pattern |

| 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 724422-42-8 | 0.89 | Methyl substitution at position 2 |

The structural diversity among these compounds influences their respective biological activities and therapeutic potentials.

Applications De Recherche Scientifique

Overview

7-Bromoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound characterized by its unique fused isoquinoline structure, featuring two carbonyl groups and a bromine atom. Its molecular formula is C₉H₆BrNO₂, with a molecular weight of 240.05 g/mol. This compound has garnered attention in various fields due to its diverse biological activities and potential applications in medicinal chemistry, organic synthesis, and industrial processes.

Medicinal Chemistry

This compound has shown promise as a pharmacophore in drug design. Its derivatives have been investigated for various therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. The mechanism involves the induction of apoptosis through the activation of intrinsic pathways, highlighting its potential as a lead compound for cancer therapy.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against specific bacterial strains. Its structural features allow it to disrupt microbial cell membranes, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties. It appears to modulate oxidative stress pathways, offering potential therapeutic avenues for neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates various functionalization reactions:

- Enzyme Inhibition : The compound has been identified as an inhibitor of TDP2 (tyrosyl-DNA phosphodiesterase 2), suggesting its role in disrupting DNA repair processes, which is critical in cancer treatment strategies.

- Synthesis of Derivatives : The compound can be brominated or subjected to various coupling reactions to yield derivatives with enhanced biological activities or improved pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Activity : A study highlighted that derivatives induced apoptosis in cancer cells through intrinsic pathways activation.

- Antimicrobial Properties : Another investigation found that this compound exhibited significant antimicrobial effects against specific bacterial strains.

- Neuroprotective Effects : Initial research suggests potential neuroprotective properties through modulation of oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Positional Effects: Bromination at the 7-position (isoquinoline core) vs. 3-position (quinoline core) leads to distinct reactivities. 7-Bromo derivatives are less explored in direct biological studies but are critical intermediates .

Functionalized Isoquinoline-diones

Table 2: Comparison with Functionalized Derivatives

Key Observations :

- Biological Activity: Aminomethylene derivatives at the 4-position (e.g., Compound 62/63) exhibit nanomolar CDK4 inhibition, highlighting the importance of substituent positioning for kinase selectivity .

Méthodes De Préparation

Preparation of Isoquinoline-1,3(2H,4H)-dione Core

One common approach to obtain the isoquinoline-1,3(2H,4H)-dione scaffold is the condensation of homophthalic acid derivatives or related precursors, followed by ring closure and oxidation steps. For example, homophthalic acid can be cyclized to form isoquinoline-1,3-dione structures under controlled conditions.

Bromination Step

The selective bromination at the 7-position of isoquinoline-1,3(2H,4H)-dione is critical and can be achieved using N-bromosuccinimide (NBS) as the brominating agent. This method has been reported to yield this compound with moderate to good yields (~65%) under appropriate reaction conditions, such as controlled temperature and solvent choice (e.g., DMF or dioxane) to avoid over-bromination or oxidative side reactions.

Alternative Multi-Step Synthetic Route (From 7-Bromoisoquinoline)

Representative Synthetic Procedure (From Literature)

Mechanistic Insights and Optimization

- The bromination step requires careful control to prevent oxidation of the lactam ring or aromatization to 3-hydroxyisoquinoline, which are common side reactions when using brominating agents like NBS or CuBr2.

- Introduction of electron-donating groups (e.g., methyl groups) on the isoquinoline ring can prevent undesired aromatization during bromination, improving yield and selectivity.

- The solvent choice (polar aprotic solvents such as DMF) and temperature control (often room temperature to mild heating) are critical for optimal bromination efficiency.

Summary Table of Preparation Methods

Research Findings and Notes

- The Eschenmoser coupling reaction has been explored for related isoquinoline derivatives but is less common for direct preparation of this compound due to challenges in selective bromination and ring stability.

- Radical cascade reactions using acryloyl benzamides as substrates have been developed for isoquinoline-1,3-dione derivatives, but specific application to 7-bromo derivatives remains under investigation.

- Purification typically involves silica gel chromatography, with characterization confirmed by NMR and melting point analysis, ensuring high purity for further applications.

Q & A

Q. What are the common synthetic routes for 7-Bromoisoquinoline-1,3(2H,4H)-dione?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 4-bromoisoquinoline-1,3(2H,4H)-dione reacts with thiobenzamide or thioacetamide under Eschenmoser coupling conditions to yield functionalized derivatives . Additionally, visible-light-promoted decarboxylative acyl radical cascades using α-keto acids enable efficient acylation and cyclization of benzamide precursors .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and ring structure (e.g., δ 7.89–7.37 ppm for aromatic protons in brominated derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., m/z 300.0712 [M-H]−) .

- X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions (e.g., triclinic P1 space group with a = 8.3866 Å) .

Q. What are the solubility properties and formulation strategies for in vivo studies?

Q. What are the recommended storage conditions?

Store as a powder under inert gas (e.g., N2) at 2–8°C for short-term use or –20°C/–80°C for long-term stability. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling or functionalization reactions?

The bromo group at position 7 enhances electrophilicity, facilitating Suzuki-Miyaura couplings or nucleophilic substitutions. For example, it reacts with thioamides in Eschenmoser couplings to form thioether-linked derivatives, critical for diversifying pharmacological scaffolds . Electronic effects from bromine also stabilize transition states in radical-based acylations .

Q. What methodological approaches assess its inhibitory activity against viral enzymes?

- HIV-1 Integrase/RNase H Inhibition : Use fluorescence-based assays with Mg2+/Mn2+-dependent enzymatic cleavage of substrate DNA/RNA. IC50 values (e.g., 6.32 µM for HIV-1 integrase) correlate with metal-chelation capacity .

- HBV RNase H Inhibition : Measure suppression of plus-strand DNA synthesis in HepG2.2.15 cells. EC50 values (e.g., 4.2 µM) indicate preferential targeting of viral over host enzymes .

Q. How can enantioselective modifications enhance selectivity for therapeutic targets?

Enantioselective amination at position 4 using bifunctional catalysts (1 mol% loading) achieves >99% ee. This method, optimized with di-tert-butyl azodicarboxylate, introduces chiral amine groups critical for binding enzyme active sites (e.g., caspase-3 inhibitors) .

Q. What computational models predict interactions with magnesium ions in enzyme active sites?

Density Functional Theory (DFT) studies reveal a 1:1 stoichiometry for Mg2+ complexes. The enolized 2-hydroxy group coordinates Mg2+, disrupting two-metal-ion catalysis in HIV integrase. Molecular docking (e.g., AutoDock Vina) validates binding poses aligned with enzymatic IC50 data .

Q. How do structural derivatives improve selectivity against off-target cytotoxicity?

Substituent optimization (e.g., 7-methoxycarbonyl groups) reduces cellular toxicity (CC50 = 75 µM vs. EC50 = 4.2 µM) by enhancing hydrophilicity and reducing nonspecific metal chelation. Structure-activity relationship (SAR) studies guide prioritization of derivatives with therapeutic indices >15 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.